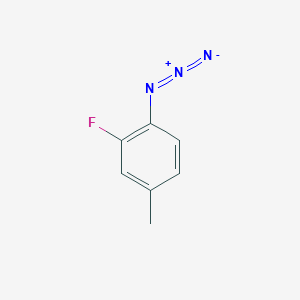

1-Azido-2-fluoro-4-methylbenzene

Description

BenchChem offers high-quality 1-Azido-2-fluoro-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-2-fluoro-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIVZTKTEDLFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Azido-2-fluoro-4-methylbenzene

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-Azido-2-fluoro-4-methylbenzene is most reliably achieved through the diazotization of its aniline precursor, 2-fluoro-4-methylaniline , followed by nucleophilic displacement with sodium azide (the Sandmeyer-azide reaction). This pathway is preferred over nucleophilic aromatic substitution (

Retrosynthetic Logic:

-

Target: Aryl Azide (

) -

Disconnection: Nitrogen-Nitrogen bond formation via diazonium intermediate.

-

Starting Material: 2-Fluoro-4-methylaniline (Commercially available, CAS 95-52-3).

Safety Protocols (Critical)

WARNING: Organic azides and diazonium salts pose significant explosion and toxicity hazards. This protocol must be executed in a blast-shielded fume hood.

-

Explosion Hazard: The C/N ratio of the target is

( -

Hydrazoic Acid (

): Acidification of sodium azide releases -

Decontamination: All glassware and aqueous waste must be treated with saturated Sodium Nitrite (

) or Ceric Ammonium Nitrate solution to decompose unreacted azide before disposal.

Experimental Protocol: Diazotization-Azidation Pathway

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale) | Role |

| 2-Fluoro-4-methylaniline | 125.15 | 1.0 | 1.25 g (10 mmol) | Precursor |

| Sodium Nitrite ( | 69.00 | 1.2 | 0.83 g | Diazotizing Agent |

| Hydrochloric Acid (conc. 37%) | 36.46 | ~10.0 | 8.0 mL | Acid Medium |

| Sodium Azide ( | 65.01 | 1.5 | 0.98 g | Nucleophile |

| Sodium Acetate ( | 82.03 | ~3.0 | 2.50 g | Buffer (pH Control) |

| Water ( | 18.02 | Solvent | ~20 mL | Solvent |

Step-by-Step Methodology

Phase 1: Diazonium Salt Formation

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-fluoro-4-methylaniline (1.25 g) in water (10 mL) .

-

Acidification: Cool the suspension to 0°C using an ice/water bath. Slowly add conc. HCl (8 mL) dropwise. The amine will convert to its hydrochloride salt, potentially precipitating as a white solid.

-

Diazotization: Dissolve

(0.83 g) in minimal water (3 mL). Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C .-

Mechanistic Note: Temperature control is vital to prevent the diazonium salt from decomposing into the corresponding phenol (2-fluoro-4-methylphenol).

-

-

Clarification: Stir at 0–5°C for 30 minutes. The solution should become clear and pale yellow as the diazonium salt forms.

Phase 2: Azidation (Sandmeyer Variation)

-

Buffering (Critical Safety Step): Dissolve Sodium Acetate (2.5 g) in water (5 mL) and slowly add it to the diazonium mixture until the pH reaches approximately 4–5 (check with pH paper).

-

Why? This prevents the formation of volatile

when sodium azide is added.

-

-

Azide Addition: Dissolve

(0.98 g) in water (3 mL). Add this solution dropwise to the buffered diazonium mixture at 0°C. -

Reaction: Significant gas evolution (

) will occur immediately.-

Reaction:

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. The product will separate as a pale yellow oil.[4]

Phase 3: Workup & Purification

-

Extraction: Extract the reaction mixture with Diethyl Ether (

) or Ethyl Acetate ( -

Neutralization: Wash the combined organic layers with saturated

(20 mL) followed by brine (20 mL). -

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure at room temperature .-

Caution: Do not use a water bath > 30°C on the rotovap.

-

-

Purification: If necessary, purify via silica gel flash chromatography using 100% Hexanes or 95:5 Hexanes:EtOAc. The product is a pale yellow oil .[4]

Process Visualization

Figure 1: Logical flow of the diazotization-azidation sequence, highlighting the critical buffering step.

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures should be observed:

-

IR Spectroscopy (ATR):

-

Diagnostic Peak: Strong, asymmetric stretching vibration of the azide group (

) at 2100–2130 -

Absence: Loss of primary amine N-H stretches (3300–3400

).

-

-

NMR (400 MHz,

-

The aromatic region will show a characteristic splitting pattern for the 1,2,4-substituted ring.

-

2.35 ppm (s, 3H): Methyl group (

- 6.90–7.10 ppm (m, 3H): Aromatic protons. The proton ortho to the fluorine will show distinct H-F coupling.

-

-

NMR:

-

Single peak around -120 to -130 ppm (relative to

), consistent with ortho-fluorinated aromatics.

-

References

-

Lindsay, R. O., & Allen, C. F. H. (1942).[4] Phenyl Azide.[4][5] Organic Syntheses, 22, 96. Link

- Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647.

- Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Azides with Hydrogen Halides. Journal of the American Chemical Society, 73(6), 2435–2437.

- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–337.

-

Barral, K., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9, 412.[2][6] (Describes diazotization of 2-fluoro-4-methylaniline). Link

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-Azido-2-fluoro-4-methylbenzene: Synthesis, Properties, and Applications

Introduction: The Strategic Role of Fluorinated Aryl Azides in Modern Chemistry

1-Azido-2-fluoro-4-methylbenzene is an aromatic organic compound featuring three key functional groups: an azide, a fluorine atom, and a methyl group. This strategic combination of substituents imparts a unique reactivity profile, making it a valuable building block for advanced applications in medicinal chemistry, chemical biology, and materials science. The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the benzene ring and the azide moiety, enhancing its reactivity in specific chemical transformations. The methyl group, being electron-donating, further modulates the electronic landscape of the molecule. This guide provides a comprehensive technical overview of 1-azido-2-fluoro-4-methylbenzene, covering its synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and potential applications for researchers and professionals in drug development and scientific research. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded resource.

Physicochemical and Spectroscopic Characterization

The physical and spectroscopic properties of 1-azido-2-fluoro-4-methylbenzene are crucial for its identification, purification, and application in synthesis. The data presented below is a combination of predicted values and data from its isomer, 4-azido-1-fluoro-2-methylbenzene, providing a reliable reference for researchers.

Physicochemical Properties

| Property | Value (Predicted/Estimated) | Source/Basis |

| Molecular Formula | C₇H₆FN₃ | Calculation |

| Molecular Weight | 151.14 g/mol | Calculation |

| Appearance | Colorless to pale yellow liquid | Analogy to similar aryl azides[1] |

| Boiling Point | Not available (likely decomposes) | General property of aryl azides |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Analogy to similar organic compounds |

| Density | ~1.2 g/mL | Estimation based on structure |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the structure of 1-azido-2-fluoro-4-methylbenzene and comparison with its isomers and related fluorotoluene derivatives.[2][3][4]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.3 (m, 2H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (d, J ≈ 245 Hz, C-F), ~138 (d, J ≈ 8 Hz), ~132 (d, J ≈ 6 Hz), ~125 (d, J ≈ 3 Hz), ~120 (d, J ≈ 20 Hz), ~115 (d, J ≈ 22 Hz), ~16 (s, CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -115 to -125 ppm (relative to CFCl₃) |

| IR Spectroscopy (neat) | ν ~2110-2130 cm⁻¹ (strong, sharp, N₃ asymmetric stretch), ~1250-1300 cm⁻¹ (strong, C-F stretch) |

| Mass Spectrometry (EI) | m/z 151 (M⁺), 123 (M⁺ - N₂), 108 (M⁺ - N₂ - CH₃) |

Synthesis of 1-Azido-2-fluoro-4-methylbenzene

The most plausible and widely applicable method for the synthesis of 1-azido-2-fluoro-4-methylbenzene is a two-step process starting from the commercially available 2-fluoro-4-methylaniline. This process involves the diazotization of the primary amine followed by the substitution of the diazonium group with an azide.[5][6][7]

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of 1-azido-2-fluoro-4-methylbenzene.

Experimental Protocol: Synthesis via Diazotization-Azidation

Disclaimer: This protocol is a representative procedure based on established chemical transformations. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Sodium azide is highly toxic and potentially explosive.

Materials:

-

2-Fluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide (1.2 eq) in a minimal amount of cold water.

-

Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-azido-2-fluoro-4-methylbenzene.

-

Chemical Reactivity and Synthetic Utility

The reactivity of 1-azido-2-fluoro-4-methylbenzene is dominated by the azide functional group, with its behavior significantly modulated by the fluorine and methyl substituents on the aromatic ring.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Aryl azides are well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form 1,2,3-triazoles. The presence of the electron-withdrawing fluorine atom is known to lower the LUMO energy of the aryl azide, thereby accelerating the rate of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.[8][9] This enhanced reactivity makes 1-azido-2-fluoro-4-methylbenzene an excellent synthon for creating complex molecules under mild conditions.

Diagram of the Huisgen Cycloaddition Mechanism

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Nitrene Formation and Subsequent Reactions

Upon thermolysis or photolysis, aryl azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including:

-

C-H Insertion: Intramolecular C-H insertion can lead to the formation of new heterocyclic ring systems.

-

Azo Compound Formation: Intermolecular reaction with another molecule of the azide can form azo compounds.

-

Trapping by Nucleophiles: In the presence of nucleophiles, the nitrene can be trapped to form new C-N bonds.

The fluorine substituent can influence the stability and reactivity of the nitrene intermediate, potentially opening up unique reaction pathways.

Potential Applications in Research and Development

The unique structural features of 1-azido-2-fluoro-4-methylbenzene make it a promising candidate for various applications, particularly in the life sciences and material sciences.

-

Drug Discovery and Bioconjugation: The azide group serves as a versatile chemical handle for "click" chemistry, allowing for the efficient and specific attachment of this fluorinated aromatic moiety to biomolecules such as proteins, peptides, and nucleic acids.[10] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[11]

-

Photoaffinity Labeling: Aryl azides, especially those with fluorine substituents, are often used as photoaffinity labels to identify and characterize protein-ligand interactions.[12][13] Upon photoactivation, the generated nitrene can form a covalent bond with nearby amino acid residues in the binding pocket of a target protein.

-

Materials Science: The ability of azides to undergo cycloaddition reactions and form covalent bonds upon activation makes them useful for surface functionalization and polymer synthesis. The incorporation of fluorine can impart desirable properties such as hydrophobicity and thermal stability to the resulting materials.

Safety and Handling

1-Azido-2-fluoro-4-methylbenzene should be handled with care by trained personnel. Organic azides are potentially explosive, especially when heated or subjected to shock. It is recommended to handle this compound in small quantities and behind a safety shield. It is also toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

1-Azido-2-fluoro-4-methylbenzene represents a valuable and versatile chemical tool for researchers at the forefront of chemical synthesis, drug discovery, and materials science. Its unique combination of a reactive azide handle, a modulating fluorine atom, and a methyl group provides a platform for the construction of complex molecular architectures with tailored properties. While direct experimental data for this compound remains to be fully explored in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application, based on well-established principles of organic chemistry. As the demand for sophisticated molecular building blocks continues to grow, the utility of compounds like 1-azido-2-fluoro-4-methylbenzene is poised to make significant contributions to scientific innovation.

References

- Xie, S., Lopez, S., Ramstrom, O., Yan, M., & Houk, K. N. (2015). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. The Journal of Organic Chemistry, 80(15), 7836–7842.

- Yan, M., et al. (2017). Reactions of Perfluoroaryl azides (PFAAs). UMass Lowell.

- Leyva, E., Platz, M. S., Loredo-Carrillo, S. E., & Aguilar, J. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Current Organic Chemistry, 24(11), 1161–1180.

- ResearchGate. (n.d.).

- Bentham Science Publishers. (2020).

- ACS Publications. (2021). Azide-Functionalized Naphthoxyloside as a Tool for Glycosaminoglycan Investigations.

- Organic Syntheses. (n.d.). Fluorobenzene.

- Santa Cruz Biotechnology. (n.d.). 1-azido-2-fluorobenzene.

- RMIT University. (2024).

- CymitQuimica. (n.d.). CAS 2101-86-2: 1-azido-4-methylbenzene.

- ChemicalBook. (n.d.). 2-Fluorotoluene(95-52-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). p-Fluorotoluene(352-32-9) 13C NMR spectrum.

- PubChem. (n.d.). 4-Fluoro-2-methylaniline.

- The Chemours Company. (n.d.).

- Online Chemistry notes. (2023).

- SciELO. (2025).

- Organic Chemistry Portal. (n.d.).

- Allen. (2026). In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to.

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes.

- Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- PMC. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.

- ResearchGate. (n.d.). The infrared spectra of aryl azides.

- UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- PMC. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Fluorotoluene(95-52-3) 13C NMR spectrum [chemicalbook.com]

- 3. p-Fluorotoluene(352-32-9) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. scielo.br [scielo.br]

- 7. Diazotisation [organic-chemistry.org]

- 8. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Azido-2-fluoro-4-methylbenzene (CAS 864866-32-0): A Versatile Fluorinated Building Block

This guide provides a comprehensive technical overview of 1-Azido-2-fluoro-4-methylbenzene, a key fluorinated building block for researchers and professionals in organic synthesis and drug development. We will delve into its synthesis, physicochemical properties, reactivity, and critical safety protocols, grounded in established chemical principles and field-proven insights.

Introduction and Strategic Importance

1-Azido-2-fluoro-4-methylbenzene (CAS No. 864866-32-0) is an aromatic organic compound featuring a benzene ring substituted with three key functional groups: a reactive azide (-N₃), an electron-withdrawing fluorine (-F) atom, and a methyl (-CH₃) group. This specific arrangement of functionalities makes it a highly valuable intermediate in medicinal chemistry and materials science.

The strategic importance of this molecule lies in the synergistic interplay of its components:

-

The Azide Group: Serves as a versatile chemical handle for a variety of powerful transformations, most notably in "click chemistry" and bioconjugation reactions.[1][2]

-

The Fluorine Atom: The incorporation of fluorine is a well-established strategy in modern drug design to modulate a molecule's physicochemical and pharmacological properties.[3][4][5] It can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[3][5][6]

-

The Methyl Group: Provides a point of steric definition and influences the electronic properties of the aromatic ring.

This combination positions 1-Azido-2-fluoro-4-methylbenzene as a sophisticated building block for the synthesis of complex, high-value molecules.[7]

Physicochemical Properties and Stability Assessment

Detailed experimental data for 1-Azido-2-fluoro-4-methylbenzene is not extensively published. However, its properties can be reliably inferred from its structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| CAS Number | 864866-32-0 | - |

| Molecular Formula | C₇H₆FN₃ | Calculated |

| Molecular Weight | 151.14 g/mol | Calculated (Similar to related compound)[8] |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar aryl azides[9] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | Inferred from typical organic synthesis applications |

| Stability | Potentially explosive; sensitive to heat, shock, light, and friction. Must be handled with extreme care. | General property of organic azides[1][10][11][12] |

Causality of Stability: A Critical Assessment

The stability of organic azides is a paramount safety concern and can be evaluated using established heuristics.[1][10] For 1-Azido-2-fluoro-4-methylbenzene (C₇H₆FN₃):

-

Carbon-to-Nitrogen Ratio (C/N): The ratio is 7 carbons to 3 nitrogens (7/3 ≈ 2.33). Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but must be handled as potentially unstable.[1][10][12] They should be stored in dilute solution at low temperatures and protected from light.[10][12]

-

"Rule of Six": This rule suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[1] With seven carbons and one azide group, this molecule meets the minimum threshold, suggesting it can be handled with appropriate precautions, but is not inherently stable.

Aromatic azides are generally considered more stable than aliphatic azides of low molecular weight, but this does not negate the need for stringent safety protocols.[1][13]

Synthesis Pathway: From Aniline to Aryl Azide

The most reliable and common method for preparing aryl azides is a two-step, one-pot diazotization-azidation sequence starting from the corresponding primary aromatic amine.[13][14]

Starting Material: 2-Fluoro-4-methylaniline (also known as 4-Amino-3-fluorotoluene, CAS No. 452-80-2).[15]

Workflow Diagram: Synthesis of 1-Azido-2-fluoro-4-methylbenzene

Caption: One-pot synthesis via diazotization and azidation.

Mechanism and Rationale

-

Diazotization: This step converts the primary amine into a diazonium salt.[14] The reaction is performed at 0–5 °C because diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[14][16] Nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong acid.[16] The highly electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic amine, leading to the diazonium salt after dehydration.[16]

-

Azidation: The crude diazonium salt solution is then treated with an azide source, typically aqueous sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the excellent leaving group, dinitrogen gas (N₂), to form the final aryl azide product. The reaction mechanism is complex and may proceed through transient pentazene or pentazole intermediates.[13]

Self-Validating Experimental Protocol

This protocol is a representative procedure and must be adapted and risk-assessed for specific laboratory conditions. Only trained personnel should perform this reaction.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, charge 2-Fluoro-4-methylaniline (1.0 eq) and dilute hydrochloric acid (e.g., 3M, ~4 eq).

-

Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath. It is critical to maintain the internal temperature between 0 and 5 °C for the entire diazotization step.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred aniline slurry via the addition funnel, ensuring the temperature never exceeds 5 °C.

-

Trustworthiness Check: After the addition, stir for an additional 20-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete). Quench any significant excess with a small amount of sulfamic acid.

-

-

Azidation: In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt mixture.

-

Causality Insight: A rapid evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary. CAUTION: Never heat the neat azide compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-Azido-2-fluoro-4-methylbenzene stems from the predictable and efficient reactivity of the azide group.

Key Transformations Diagram

Caption: Core reactions of the aryl azide for molecular construction.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction.[1] The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of modern drug discovery for linking molecular fragments.[2]

-

Staudinger Ligation: This reaction provides a powerful method for forming a stable amide bond, which is fundamental to peptides and many pharmaceuticals. The azide first reacts with a phosphine to form an aza-ylide intermediate, which can then be trapped by an electrophile (like an ester) to furnish the amide.[13] It is a key tool in chemical biology for labeling and conjugating biomolecules.

-

Reduction to Amine: The azide group can be cleanly reduced to the corresponding primary amine (2-fluoro-4-methylaniline), offering a pathway back to the starting material or to other amine-derived functionalities.

Mandatory Safety and Handling Protocols

Organic azides are energetic materials and must be treated as potentially explosive.[11][12] Adherence to strict safety protocols is non-negotiable.

-

Hazard Assessment: All organic azides are sensitive to external energy sources like heat, light, friction, and shock.[10][11] Sodium azide is acutely toxic.[1] Assume the organic azide product has significant toxicity.[2]

-

Engineering Controls:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[12][17]

-

Handling and Purification:

-

NEVER use metal spatulas or needles to handle azides, as this can form highly shock-sensitive heavy metal azides.[10][17] Use plastic, ceramic, or Teflon-coated utensils.[17]

-

Avoid ground glass joints where possible, as friction can be an initiation source.[17]

-

NEVER heat the neat compound. Do not distill or purify by sublimation.[11] If concentration is necessary, use a rotary evaporator with a blast shield and low bath temperature.

-

-

Storage: Store the compound in a solution at a concentration not exceeding 1M.[10] Keep it in a clearly labeled amber container, refrigerated or frozen (-20 °C), and away from light and heat sources.[1][12]

-

Waste Disposal:

-

Collect all azide-containing waste in a dedicated, clearly labeled container.[11]

-

CRITICAL: NEVER mix azide waste with acids. This can generate hydrazoic acid (HN₃), which is extremely toxic, volatile, and explosive.[10]

-

Before disposal, organic azides should ideally be chemically converted to a more stable derivative, such as an amine, via reduction.[10]

-

Conclusion

1-Azido-2-fluoro-4-methylbenzene is a powerful and versatile intermediate for advanced organic synthesis. Its true value is realized in its application as a fluorinated building block, where the strategically placed fluorine atom can be used to fine-tune molecular properties for drug discovery programs. The azide group provides access to robust and high-yield coupling chemistries, enabling the construction of complex molecular architectures. However, its utility is intrinsically linked to a deep respect for its hazardous nature. By understanding the causality behind the synthesis and adhering to rigorous, self-validating safety protocols, researchers can safely and effectively leverage this compound to advance the frontiers of science.

References

-

Safe Handling of Azides. (2013, February 1). safety.pitt.edu. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Azides. (2022, May 18). University of Victoria. [Link]

-

One-pot method for diazotization–azidation of aromatic amines using [P4-VP]N3. ResearchGate. [Link]

-

1-(3-Azido-2-methylpropyl)-4-fluorobenzene. PubChem. [Link]

-

Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. (2015, April 17). RSC Publishing. [Link]

-

Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE. [Link]

-

Synthesis of aromatic azide 2 from diazonium salt of 1. ResearchGate. [Link]

-

1-(Azidomethyl)-2-fluorobenzene. PubChem. [Link]

- Process for the preparation of fluoro compounds from the corresponding amines.

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Preparation of Fluoroarenes in One-Pot Diazotization and Fluoro-Dediazoniation of Aminoarenes Using HF or HF-Base. J-STAGE. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC, National Center for Biotechnology Information. [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology. [Link]

-

Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

-

Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC, National Center for Biotechnology Information. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ResearchGate. [Link]

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. Buy 1-Azido-4-methylbenzene | 2101-86-2 [smolecule.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. researchgate.net [researchgate.net]

- 6. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(Azidomethyl)-2-fluorobenzene | C7H6FN3 | CID 21282651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. ucd.ie [ucd.ie]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechani ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01913C [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Fluoro-4-methylaniline | 452-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. benchchem.com [benchchem.com]

- 17. uvic.ca [uvic.ca]

"1-Azido-2-fluoro-4-methylbenzene" stability and storage conditions

1-Azido-2-fluoro-4-methylbenzene: Stability, Storage, and Handling Guide

Executive Summary

1-Azido-2-fluoro-4-methylbenzene (CAS: 864866-32-0) is an aryl azide derivative utilized primarily as a photoaffinity labeling reagent and a "click chemistry" synthon. While valuable for its reactivity, it possesses inherent energetic instability characteristic of organic azides.[1]

Critical Safety Directive: This compound must be treated as a heat-sensitive, photosensitive, and potentially shock-sensitive energetic liquid . It requires storage at 2–8°C (Refrigerated) or -20°C (Frozen) in amber glass containers under an inert atmosphere.

Chemical Profile & Energetic Assessment

To understand the handling requirements, we must first quantify the energetic potential of the molecule using established heuristic rules for organic azides.

| Property | Data |

| Chemical Name | 1-Azido-2-fluoro-4-methylbenzene |

| CAS Number | 864866-32-0 |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Physical State | Liquid (at Room Temperature) |

| Boiling Point | Predicted ~80–85°C at reduced pressure (analogous to 4-azidotoluene) |

Theoretical Hazard Analysis

A. The Carbon-to-Nitrogen (C/N) Ratio The safety of isolating an organic azide is often gauged by the C/N ratio.[2]

-

Formula:

-

Calculation: 7 Carbons / 3 Nitrogens = 2.33

Interpretation: A ratio between 1 and 3 indicates the compound can be isolated but is energetic . It should be stored in limited quantities (typically <5g) and kept cold.[3] It is not as stable as "safe" azides (ratio >3) but not as critically dangerous as those with a ratio <1.

B. The "Rule of Six"

-

Rule: Six carbons (or equivalent mass) are required to stabilize one energetic functional group.[2][4][5]

-

Analysis: This molecule has 7 carbons for 1 azide group.[6][7]

-

Verdict: It passes the Rule of Six (

), suggesting it is relatively stable against spontaneous detonation at room temperature, provided it is pure. However, the presence of the fluorine atom (electron-withdrawing) can sensitize the azide group compared to simple tolyl azide.

Stability Analysis

Thermal Stability (Decomposition Pathway)

Aryl azides decompose thermally to release nitrogen gas (

-

Onset Temperature: While specific DSC data for this exact CAS is proprietary, structural analogs (e.g., 1-azido-4-methylbenzene) typically show decomposition onsets between 140°C and 170°C .

-

Ortho-Effect: The ortho-fluorine substituent can lower this activation energy via electronic destabilization.

-

Risk: Uncontrolled heating (distillation) can lead to a runaway decomposition reaction.

Photochemical Stability

The azide moiety (

Chemical Compatibility

-

Incompatible with: Strong acids (forms hydrazoic acid,

, which is highly toxic and explosive), heavy metals (Cu, Pb, Hg form explosive metal azides), and strong reducing agents. -

Halogenated Solvents: Avoid long-term storage in Dichloromethane (DCM) or Chloroform, as azides can react to form di- and tri-azidomethane (extremely explosive) over extended periods.[2][4]

Storage Protocols

The following protocol is designed to maximize shelf-life and safety.

The "Cold, Dark, Inert" Triad

Figure 1: Decision matrix for the safe storage of reactive aryl azides.

Specific Storage Conditions

-

Primary Container: Amber borosilicate glass vial.

-

Why? Blocks UV/Vis light to prevent photodecomposition.

-

-

Closure: Screw cap with a PTFE (Teflon) liner .

-

Why? Azides can degrade rubber septa over time; PTFE is inert.

-

-

Temperature:

-

Optimal: -20°C (Freezer).

-

Acceptable: 2°C to 8°C (Refrigerator).

-

Avoid: Room temperature storage for >48 hours.

-

-

Secondary Containment: Place the vial inside a secondary plastic container (e.g., a polyethylene tub) to contain potential leaks and separate it from other reagents.

Handling & Experimental Safety

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for potential explosive liquids).

-

Hand Protection: Nitrile gloves (double-gloving recommended).

-

Body: Flame-resistant lab coat and a blast shield if working with >1g.

Operational "Do's and Don'ts"

| Action | Recommendation | Scientific Rationale |

| Weighing | Use plastic or ceramic spatulas/pipettes. | Avoid Metal: Metal spatulas can create friction spots or react to form heavy metal azides.[2] |

| Concentration | Keep reaction concentration < 0.5 M. | Thermal Mass: Dilution acts as a heat sink, preventing thermal runaway during exothermic decomposition. |

| Solvents | Use Ethanol, DMSO, or Toluene. | Avoid DCM: Halogenated solvents can form explosive azidomethanes with free azide ions.[4] |

| Purification | Column chromatography (Silica). | No Distillation: Never distill organic azides to dryness or at high temperatures.[3] |

Decomposition & Click Chemistry Workflow

When using this reagent for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), ensure the copper catalyst is removed promptly after reaction to prevent copper azide accumulation.

Figure 2: Safe workflow for utilizing 1-Azido-2-fluoro-4-methylbenzene in synthesis.

Emergency Response & Disposal

Spill Cleanup

-

Evacuate the immediate area.

-

Do not use metal tools to scrape up the liquid.[3]

-

Absorb with sand or vermiculite.

-

Deactivate: Treat the spill area with a 10% solution of Cerium Ammonium Nitrate (CAN) or a dilute solution of Sodium Nitrite (

) in acid to decompose the azide functionality chemically.

Waste Disposal

-

Never pour down the drain. Azides react with lead/copper piping to form primary explosives.

-

Labeling: Clearly label waste containers as "ORGANIC AZIDE - POTENTIALLY EXPLOSIVE."

-

Segregation: Do not mix with acid waste (generates

gas).

References

-

University of Pittsburgh . (2013).[2] Safe Handling of Azides. Department of Environmental Health and Safety. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][8] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

-

Stanford University . (n.d.). Information on Azide Compounds. Environmental Health & Safety. Link

-

BenchChem . (2025).[1] Comparative Stability of Alkyl versus Aryl Azides. Technical Support Center. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. uvic.ca [uvic.ca]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]

- 7. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]

- 8. safety.fsu.edu [safety.fsu.edu]

"1-Azido-2-fluoro-4-methylbenzene" safety data sheet (SDS) and handling precautions

Technical Safety Guide: 1-Azido-2-fluoro-4-methylbenzene

Part 1: Compound Profile & Hazard Assessment

1.1 Chemical Identity

-

Synonyms: 4-Azido-3-fluorotoluene; 2-Fluoro-4-methylphenyl azide[2]

-

Molecular Formula: C

H -

Molecular Weight: 151.14 g/mol [2]

1.2 Calculated Stability Analysis (The "C/N Ratio" Rule) Before handling any organic azide, a theoretical stability assessment is mandatory.[2] The primary metric is the Carbon-to-Nitrogen (C/N) ratio.[2][4]

-

Equation:

-

Calculation:

[2] -

Safety Threshold: A ratio

is generally considered stable for isolation.[2] -

Risk Verdict: HIGH RISK. With a ratio of 2.33, this compound falls below the stability threshold.[2] It possesses significant potential for explosive decomposition.[2][4][5][6]

Part 2: Hazard Profiling

2.1 Physical Hazards

-

Explosive Instability: As a high-energy azide (C/N < 3), this compound is susceptible to rapid decomposition triggered by heat, shock, or friction.[2]

-

Photolytic Sensitivity: Aryl azides release nitrogen (

) and form highly reactive nitrenes upon exposure to UV light.[2] Ambient lab light can degrade the compound, increasing pressure in sealed vessels. -

Thermal Decomposition: Onset of decomposition may occur at relatively low temperatures (

C).[2]

2.2 Chemical Incompatibilities

-

Acids: Contact with strong acids (HCl, H

SO -

Transition Metals: Avoid contact with Copper (Cu), Lead (Pb), or Brass.[2] These metals react to form heavy metal azides (e.g., Copper(I) azide), which are detonators even more sensitive than the organic azide itself.[2]

-

Halogenated Solvents: While less critical for aryl azides than inorganic azides, prolonged storage in CH

Cl

Part 3: Operational Protocols

3.1 Storage Requirements

-

Temperature: Store at -20°C (Freezer).

-

Container: Amber glass vials with PTFE-lined caps (protect from light).

-

Secondary Containment: Place the vial inside a heavy-walled polymer container to contain fragments in case of detonation.[2]

-

Labeling: Clearly mark: "DANGER: HIGH ENERGY AZIDE. DO NOT HEAT."

3.2 Safe Handling & Synthesis

-

Concentration Limit: Maintain reaction concentrations

M to act as a heat sink. -

Tools: Use Teflon or ceramic spatulas only. Never use metal spatulas.

-

Shielding: All operations (weighing, reaction, workup) must be performed behind a blast shield or sash.[2]

-

Evaporation:

3.3 Visualization: Risk Assessment Workflow

Figure 1: Decision logic for handling high-energy organic azides based on structural stability.

Part 4: Emergency Response & Disposal

4.1 Spill Management

-

Small Spill (< 5 mL):

4.2 Disposal (Chemical Neutralization) Do not dispose of active azides in standard organic waste streams without deactivation.[2]

-

Method: Staudinger Reduction (Phosphine-mediated).[2]

-

Reagent: Triphenylphosphine (PPh

) or Tris(2-carboxyethyl)phosphine (TCEP).[2] -

Mechanism: Converts the explosive azide (-N

) into a stable amine (-NH

4.3 Visualization: Deactivation Protocol

Figure 2: Chemical neutralization workflow for converting hazardous azides to stable amines.

References

-

University of California, Santa Barbara (UCSB). (n.d.).[2] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[2][8][9] Retrieved from [Link]

-

Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.[2] Retrieved from [Link][2]

-

Georgia Tech. (2020).[2] Safe Handling of Organic Azides.[2][4][5][6][10] Retrieved from [Link][2]

-

PubChem. (n.d.).[2] Compound Summary: 1-Azido-4-methylbenzene (Structural Analog Safety Data).[2] Retrieved from [Link][2]

Sources

- 1. 864866-32-0|1-Azido-2-fluoro-4-methylbenzene|1-Azido-2-fluoro-4-methylbenzene| -范德生物科技公司 [bio-fount.com]

- 2. 1-Azido-4-methylbenzene | C7H7N3 | CID 137430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. uvic.ca [uvic.ca]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

Technical Guide: Solubility Profile and Handling of 1-Azido-2-fluoro-4-methylbenzene

Executive Summary

This technical guide details the solubility characteristics, solvent compatibility, and safe handling protocols for 1-Azido-2-fluoro-4-methylbenzene (CAS: 864866-32-0).[1] As a functionalized aryl azide, this compound serves as a critical building block in photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

The presence of the azido group (

Part 1: Physicochemical Identity & Solubility Basis[1]

Structural Analysis & Polarity

The solubility of 1-Azido-2-fluoro-4-methylbenzene is governed by the interplay between its lipophilic toluene core and the polarizable, yet energetic, azide functionality.

-

Lipophilic Core: The 4-methylbenzene (toluene) scaffold dictates high affinity for non-polar and moderately polar organic solvents.

-

Electronic Modulation: The 2-fluoro substituent introduces a dipole moment but does not significantly facilitate hydrogen bonding, maintaining low water solubility.

-

Azide Functionality: The linear azide group is weakly polar but highly polarizable, allowing solubility in chlorinated solvents and ethers.

| Property | Data | Relevance to Solubility |

| CAS Number | 864866-32-0 | Unique Identifier |

| Formula | MW: 151.14 g/mol | |

| Physical State | Liquid (Predicted) | Likely oil at RT; miscible with organic solvents. |

| C/N Ratio | 2.33 | WARNING: Ratio < 3 indicates potential shock sensitivity.[1] |

| LogP (Predicted) | ~2.8 - 3.2 | Highly soluble in hydrophobic media. |

Solvent Compatibility Matrix

The following data categorizes solvents based on solubility efficiency and safety .

| Solvent Class | Representative Solvents | Solubility Status | Operational Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for Extraction. High solubility allows facile separation from aqueous phases during synthesis. |

| Ethers | Diethyl Ether, THF, MTBE | Excellent | Preferred for Storage. MTBE is recommended for long-term storage as it does not form peroxides as readily as |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for chromatography and extraction. |

| Alcohols | Methanol, Ethanol, t-BuOH | Moderate | Soluble. Often used as co-solvents (e.g., |

| Alkanes | Hexanes, Pentane | Moderate/Good | Soluble. Used for silica gel column elution (e.g., 5-10% EtOAc in Hexanes). |

| Aqueous | Water, Brine | Insoluble | Immiscible. Forms the aqueous phase in biphasic workups. |

| Dipolar Aprotic | DMSO, DMF | Good | Use with Caution. High boiling points make removal difficult without heating, which increases explosion risk. |

Part 2: Safety-Critical Handling (The C/N Ratio Rule)

Energetic Hazard Assessment

Aryl azides are generally more stable than alkyl azides, but they remain energetic materials. The stability is often estimated using the Carbon/Nitrogen ratio equation:

For 1-Azido-2-fluoro-4-methylbenzene (

-

Ratio =

Safe Concentration Protocol

-

Maximum Concentration: Do not exceed 0.5 M in storage or reaction solutions.

-

Evaporation: When removing solvents (e.g., DCM after extraction), never use a water bath temperature above 30°C. Do not rotate to complete dryness; leave a small amount of solvent or immediately redissolve in a high-boiling inert solvent if necessary.

-

Storage: Store as a solution in MTBE or Toluene at -20°C.

Part 3: Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the experimental stage, integrating safety checkpoints.

Caption: Decision matrix for solvent selection prioritizing the energetic stability of the azide.

Protocol: Synthesis & Extraction

This protocol describes the standard generation of the azide from its aniline precursor (2-Fluoro-4-methylaniline) and the subsequent solubility-based workup.

Reagents:

-

2-Fluoro-4-methylaniline (Precursor)

-

Sodium Nitrite (

) -

Sodium Azide (

)[2] -

Hydrochloric Acid (

) -

Solvent: Diethyl Ether (

) or Ethyl Acetate (

Step-by-Step Methodology:

-

Diazotization: Dissolve the aniline in

at 0°C. The amine salt is soluble in the aqueous acid. Add aqueous -

Azidation: Add aqueous

slowly at 0°C. Nitrogen gas evolution will occur. -

Phase Separation (Solubility Check):

-

The diazonium species converts to the aryl azide , which is lipophilic .

-

The solution will become turbid as the azide oils out of the aqueous phase.

-

-

Extraction: Add Diethyl Ether or EtOAc . The 1-Azido-2-fluoro-4-methylbenzene will partition exclusively into the organic layer.

-

Washing: Wash the organic layer with saturated

(to remove acid) and Brine. -

Drying: Dry over anhydrous

. -

Concentration: Concentrate under reduced pressure (Rotavap) at bath temp < 25°C .

-

Safety Stop: Stop evaporation while a small volume of solvent remains. Do not isolate the neat oil if possible.

-

Part 4: Applications in Drug Discovery

Click Chemistry (CuAAC)

In drug development, this molecule is often "clicked" onto alkyne-tagged proteins or small molecules.

-

Recommended Solvent System:

(1:1) or -

Rationale: The azide is soluble in the organic component (

or DMSO), while the copper catalyst (

Staudinger Ligation

-

Recommended Solvent: Anhydrous THF or Toluene.

-

Rationale: Phosphines (e.g., Triphenylphosphine) used in Staudinger reactions are highly soluble in THF. Moisture must be excluded to prevent hydrolysis of the intermediate aza-ylide, making anhydrous organic solvents strictly necessary.

References

-

BioFount. (n.d.). 1-Azido-2-fluoro-4-methylbenzene Product Data. Retrieved from

- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. (Seminal review on azide safety and solubility).

-

Sigma-Aldrich. (2025).[3][4][5] Safety Data Sheet: 1-Azido-4-fluorobenzene solution. Retrieved from

-

BenchChem. (2025).[2] A Comparative Guide to Alkali Metal Azides in Organic Synthesis. Retrieved from

- Smith, P. A. S. (1984). "Aryl and Heteroaryl Azides." in Azides and Nitrenes, Academic Press. (Foundational text on aryl azide physicochemical properties).

Sources

- 1. 864866-32-0|1-Azido-2-fluoro-4-methylbenzene|1-Azido-2-fluoro-4-methylbenzene| -范德生物科技公司 [bio-fount.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-Azido-4-fluorobenzene solution | 3296-02-4 [chemicalbook.com]

A Technical Guide to the Potential Research Applications of 1-Azido-2-fluoro-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: 1-Azido-2-fluoro-4-methylbenzene is a trifunctional aromatic compound poised to serve as a versatile and powerful building block in modern chemical research. Its unique architecture, combining a bioorthogonal azide handle, a metabolically robust fluorine atom, and a sterically significant methyl group, opens a wealth of opportunities across diverse scientific disciplines. This guide provides an in-depth exploration of the potential applications of this molecule for researchers, scientists, and drug development professionals. We will delve into its strategic utility in medicinal chemistry for the synthesis of novel therapeutics, its role as a precision tool in chemical biology for bioorthogonal labeling, and its potential for creating advanced functional materials. The discussion is grounded in the established principles of physical organic chemistry and supported by detailed protocols and mechanistic diagrams to provide a comprehensive framework for its practical implementation in the laboratory.

The Molecular Architecture: A Convergence of Functionality

1-Azido-2-fluoro-4-methylbenzene (CAS No. 864866-32-0) is a strategically designed chemical entity.[1] To fully appreciate its potential, one must first understand the distinct role each of its functional components plays in dictating its reactivity and utility.

-

The Azide Group (-N₃): This high-energy functional group is the cornerstone of its utility in bioconjugation and modular synthesis. It is the key reactant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a prominent example of "click chemistry". This reaction is exceptionally robust, high-yielding, and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without cross-reacting with native functional groups.[2][3]

-

The Fluorine Atom (-F): The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[4] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties by altering its pKa, conformation, and electronic distribution.[5] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby enhancing a drug candidate's metabolic stability and pharmacokinetic profile.[6][7]

-

The Methyl Group (-CH₃) and Benzene Scaffold: The toluene-derived core provides a rigid, well-defined aromatic scaffold. The methyl group offers a point of steric influence and can engage in productive van der Waals or hydrophobic interactions within a biological target. The substitution pattern (ortho-fluoro, para-methyl) precisely tunes the electronic properties of the azide and the aromatic ring.

Physicochemical Properties

A summary of the key computed properties for 1-Azido-2-fluoro-4-methylbenzene and its parent compounds is presented below for comparative analysis.

| Property | 1-Azido-2-fluoro-4-methylbenzene | 1-Azido-4-fluorobenzene[8] | 1-Azido-4-methylbenzene[9] |

| Molecular Formula | C₇H₆FN₃ | C₆H₄FN₃ | C₇H₇N₃ |

| Molecular Weight | 151.14 g/mol | 137.11 g/mol | 133.15 g/mol |

| CAS Number | 864866-32-0[1] | 3296-02-4 | 2101-86-2 |

Core Application: Medicinal Chemistry & Drug Discovery

The structure of 1-Azido-2-fluoro-4-methylbenzene is tailor-made for application as a building block in drug discovery programs, particularly in the synthesis of 1,2,3-triazole-containing compounds. The 1,2,3-triazole ring, formed via the CuAAC reaction, is an excellent bioisostere for the amide bond, offering improved metabolic stability and a different vector space for substituent exploration.

The strategic inclusion of fluorine can confer significant advantages. Judicious placement of fluorine can improve a compound's metabolic stability, membrane permeability, and binding affinity for its target protein.[4][5] The 2-fluoro-4-methylphenyl moiety is therefore a highly attractive fragment for introduction into a lead compound series.

Workflow: Synthesis of a Novel Triazole-Based Compound

The primary application in this field is the CuAAC reaction to link the 1-azido-2-fluoro-4-methylbenzene core to a terminal alkyne, which could be another drug fragment, a solubilizing group, or a complex molecular scaffold.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1-(2-fluoro-4-methylphenyl)-4-aryl-1H-1,2,3-triazole via a CuAAC reaction.

Materials:

-

1-Azido-2-fluoro-4-methylbenzene (1.0 eq)

-

Arylacetylene (e.g., phenylacetylene) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent: 1:1 mixture of tert-Butanol and Water

-

Reaction vessel, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reactant Preparation: In a 25 mL round-bottom flask, dissolve 1-Azido-2-fluoro-4-methylbenzene (e.g., 151 mg, 1.0 mmol) and the selected arylacetylene (e.g., 102 mg, 1.0 mmol) in 10 mL of the 1:1 t-BuOH/H₂O solvent mixture. Stir until fully dissolved.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (19.8 mg, 0.1 mmol in 1 mL H₂O). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol in 1 mL H₂O).

-

Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The in-situ reduction of Cu(II) to the active Cu(I) species by ascorbate will typically cause a color change.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is often complete within 1-4 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazole product.

Application in Chemical Biology: Bioorthogonal Probes

The azide functionality makes 1-Azido-2-fluoro-4-methylbenzene an ideal tool for chemical biology. It can be used as a bioorthogonal reporter or capture agent to study biological systems. For instance, if a cell is fed with an alkyne-modified metabolite (e.g., an amino acid or a sugar), this molecule can be used to "click" onto the alkyne handle, allowing for the visualization or isolation of biomolecules that have incorporated the metabolite.

Furthermore, the fluorine atom provides a unique handle for ¹⁹F NMR studies or for developing radiotracers for Positron Emission Tomography (PET). The synthesis of [¹⁸F]-1-Azido-2-fluoro-4-methylbenzene would create a valuable PET imaging agent for tracking the in vivo fate of alkyne-labeled biomolecules or drugs.[10]

Workflow: Proteome Profiling using a Clickable Probe

This workflow outlines how the title compound could be used to identify the protein targets of an alkyne-modified small molecule inhibitor.

Caption: Workflow for identifying protein targets using a clickable probe.

Application in Materials Science

The principles of click chemistry extend beyond biology into materials science.[11] 1-Azido-2-fluoro-4-methylbenzene can be used to functionalize the surfaces of materials or to modify polymer backbones. This allows for the precise installation of fluorinated aromatic groups onto a material's surface.

This surface modification can impart desirable properties, such as:

-

Hydrophobicity: The fluorophenyl group can significantly increase the water-repellency of a surface.

-

Thermal and Chemical Stability: Fluorinated polymers are known for their enhanced stability.[12]

-

Tailored Interfacial Properties: Precisely controlling surface chemistry is crucial for applications in electronics, sensors, and biocompatible materials.

Conceptual Diagram: Polymer Functionalization

Caption: Covalent grafting of the fluorophenyl moiety onto a polymer backbone.

Synthesis and Safe Handling

While commercially available, a plausible laboratory synthesis of 1-Azido-2-fluoro-4-methylbenzene would start from the corresponding aniline, 2-fluoro-4-methylaniline. The synthesis involves a two-step diazotization-azidation sequence.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[13]

-

Azidation: The resulting diazonium salt solution is then treated with sodium azide (NaN₃) to displace the diazonium group and form the final aryl azide product.

Safety Considerations: Organic azides are high-energy compounds and should be handled with care. While small aromatic azides are generally less shock-sensitive than small alkyl azides, they can be thermally unstable and may decompose energetically or explosively, especially in the presence of transition metals or upon heating to high temperatures. Always handle with appropriate personal protective equipment (safety glasses, lab coat, gloves) in a well-ventilated fume hood. Avoid friction, grinding, or sudden impacts.

Conclusion and Future Outlook

1-Azido-2-fluoro-4-methylbenzene represents a confluence of three highly valuable functionalities on a single, readily accessible aromatic core. Its potential as a building block is significant, offering researchers a tool to:

-

Accelerate Drug Discovery: Rapidly synthesize libraries of novel, fluorinated, triazole-containing compounds with potentially enhanced pharmacokinetic properties.

-

Elucidate Biological Pathways: Serve as a clickable probe for identifying and studying biomolecular interactions in complex systems.

-

Engineer Advanced Materials: Precisely modify surfaces and polymers to create materials with tailored properties.

Future research will likely focus on demonstrating the utility of this compound in specific drug discovery campaigns, developing its ¹⁸F-labeled analog for PET imaging, and exploring the unique properties it confers upon novel polymers and surface coatings. As the demand for modular, efficient, and precise chemical tools continues to grow, 1-Azido-2-fluoro-4-methylbenzene is well-positioned to become a staple reagent in the modern chemistry laboratory.

References

-

Schultzke, S., Walther, M., & Studer, A. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. Molecules, 26(13), 3916. [Link][14]

-

Conti, I., et al. (2023). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. International Journal of Molecular Sciences, 24(13), 10515. [Link][15]

-

Schultzke, S., Walther, M., & Studer, A. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. PubMed, 34227181. [Link][16]

-

PubChem. (n.d.). 1-(3-Azido-2-methylpropyl)-4-fluorobenzene. PubChem Compound Summary for CID 90211780. Retrieved from [Link]

-

Schultzke, S., Walther, M., & Studer, A. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. ResearchGate. [Link][17]

-

Kärkäs, M. D., et al. (2023). Ortho-Functionalization of Azobenzenes via Hypervalent Iodine Reagents. ResearchGate. [Link][18]

-

PubChem. (n.d.). 1-Azido-4-methylbenzene. PubChem Compound Summary for CID 137430. Retrieved from [Link][9]

-

Beier, P., et al. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(18), 9431–9437. [Link]

-

Cazzola, E., et al. (2017). A novel versatile precursor suitable for 18F-radiolabeling via "click chemistry". Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 484-492. [Link][10]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2604-2612. [Link][5]

-

Adir SARL. (1994). 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds. Google Patents. [19]

-

Scilimati, A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link][6]

-

Interchim. (n.d.). Azide conjugates - for Click chemistry. Interchim. Retrieved from [Link][2]

-

Jetha, K. A., & Brown, D. G. (2024). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. [Link][7]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][4]

-

AxisPharm. (n.d.). Click Chemistry Tools & Reagents. AxisPharm. Retrieved from [Link][3]

-

Scilimati, A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

-

E.I. Du Pont de Nemours and Co. (2000). Fluorinated benzene manufacturing process. Google Patents. [20]

-

Burnier, J., et al. (2011). Crystalline pharmaceutical and methods of preparation and use. Google Patents. [Link]

-

Zhejiang University of Technology. (2019). Synthetic method of 1,2,4-trifluorobenzene. Google Patents. [21]

-

PubChem. (n.d.). 1-Azido-4-fluorobenzene. PubChem Compound Summary for CID 10887974. Retrieved from [Link][8]

-

Chemours. (n.d.). Fluorointermediates Industries and Applications. Chemours. Retrieved from [Link][12]

-

Al-Jammaz, I., et al. (2020). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(2), 512-516. [Link]

-

Gill, H., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 58(21), 8315-8330. [Link]

-

AstraZeneca PLC. (2014). Application for Patent Term Extension for LOKELMA® (sodium zirconium cyclosilicate). Regulations.gov. [Link]

-

Shangyu Linghang Chemical Co., Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. [22]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link][23]

-

Malik, S., et al. (2018). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. ResearchGate. [Link]

-

Wikipedia. (n.d.). Diazonium compound. Wikipedia. Retrieved from [Link][13]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. interchim.fr [interchim.fr]

- 3. Click Chemistry Tools, Click Chemistry Reagents & Linkers | AxisPharm [axispharm.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Azido-4-methylbenzene | C7H7N3 | CID 137430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A novel versatile precursor suitable for 18 F-radiolabeling via "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 材料科学 [sigmaaldrich.com]

- 12. chemours.com [chemours.com]

- 13. Diazonium compound - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship | MDPI [mdpi.com]

- 16. Active Ester Functionalized Azobenzenes as Versatile Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]

- 20. US6087543A - Fluorinated benzene manufacturing process - Google Patents [patents.google.com]

- 21. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 22. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 23. commons.lib.jmu.edu [commons.lib.jmu.edu]

Discovery and history of "1-Azido-2-fluoro-4-methylbenzene"

The following technical guide details the discovery, synthesis, and application of 1-Azido-2-fluoro-4-methylbenzene , a critical fluorinated building block in modern medicinal chemistry.

From Synthetic Intermediate to "Click" Chemistry Staple

CAS Registry Number: 864866-32-0 Molecular Formula: C₇H₆FN₃ Molecular Weight: 151.14 g/mol IUPAC Name: 1-Azido-2-fluoro-4-methylbenzene Synonyms: 2-Fluoro-4-methylphenyl azide; 4-Methyl-2-fluorophenyl azide

Executive Summary

1-Azido-2-fluoro-4-methylbenzene is a functionalized aryl azide widely utilized in drug discovery and chemical biology. Its structural uniqueness lies in the orthogonal reactivity of the azide group (–N₃) combined with the metabolic stability conferred by the fluorine atom and the steric bulk of the methyl group.

Historically, this compound emerged not from a single serendipitous discovery but as a strategic reagent during the "Click Chemistry" revolution of the early 2000s. It serves as a primary "warhead" for creating libraries of 1,2,3-triazoles, which act as bioisosteres for amide bonds in kinase inhibitors and nuclear receptor ligands (e.g., RORγ inverse agonists).

Historical Genesis & Evolution

The Pre-Click Era (1864–2000)

While aryl azides were first synthesized by Peter Grieß in 1864 via the diazotization of anilines, specific fluorinated derivatives like 1-Azido-2-fluoro-4-methylbenzene remained laboratory curiosities for over a century. They were primarily studied in physical organic chemistry to understand the electronic effects of fluorine on the stability of the aromatic ring and the decomposition rates of phenyl nitrenes.

The Click Chemistry Catalyst (2001–Present)

The true "discovery" of 1-Azido-2-fluoro-4-methylbenzene as a commercially relevant entity correlates directly with the development of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal in roughly 2001-2002.

-

The Demand: Medicinal chemists needed robust azide building blocks to "click" onto alkyne-tagged scaffolds.

-

The Fluorine Factor: The introduction of fluorine at the ortho position (C2) was found to increase metabolic stability against ring oxidation and modulate the pKa of the resulting triazole, making this specific isomer highly valuable in Fragment-Based Drug Design (FBDD).

-

Commercialization: By the mid-2000s, the compound transitioned from in situ preparation to a catalog reagent (CAS 864866-32-0), facilitating high-throughput screening campaigns.

Physicochemical Profile

| Property | Value | Context |

| Physical State | Pale yellow oil or low-melting solid | Typical for low-MW aryl azides. |

| Boiling Point | ~80°C (at reduced pressure) | Volatile; handle with care. |

| Density | ~1.18 g/cm³ | denser than water. |

| Safety Ratio | (C+O)/N = 2.33 | WARNING: Ratio < 3.0 indicates potential shock sensitivity. |

| Electronic Effect | Ortho-Fluorine | Inductive withdrawal (-I) stabilizes the ring but may destabilize the azide slightly compared to non-fluorinated analogs. |

Synthetic Pathways & Protocols

The synthesis of 1-Azido-2-fluoro-4-methylbenzene follows a robust Sandmeyer-type diazotization protocol. This method is preferred over nucleophilic aromatic substitution (SnAr) because the precursor, 2-fluoro-4-methylaniline, is electron-rich and resistant to direct nucleophilic attack.

The Standard Protocol (Diazotization-Azidation)

Reagents:

-

Precursor: 2-Fluoro-4-methylaniline (CAS 452-80-2)

-

Nitrosating Agent: Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite (t-BuONO)

-

Azide Source: Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃)

-

Solvent: Water/HCl (Classical) or Acetonitrile (Modern)

Step-by-Step Methodology:

-

Acidification: Dissolve 10 mmol of 2-Fluoro-4-methylaniline in 6M HCl (20 mL) at 0°C. The temperature must remain <5°C to prevent diazonium decomposition.

-

Diazotization: Dropwise addition of NaNO₂ (1.1 eq) in water. The solution turns clear/yellow as the diazonium salt forms.

-

Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue/black).

-

-

Azidation: Carefully add NaN₃ (1.2 eq) dissolved in water dropwise.

-

Caution: Vigorous evolution of N₂ gas occurs. Maintain temperature <5°C.

-

-

Workup: Extract with diethyl ether or ethyl acetate. Wash with saturated NaHCO₃ to remove acid.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) is often required to remove trace aniline, though the crude is often pure enough for "Click" reactions.

Reaction Mechanism Visualization

Caption: Synthesis via Sandmeyer-type diazotization. The amino group is converted to a diazonium leaving group, then displaced by azide.

Applications in Drug Discovery[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the primary utility of the compound. It reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.

-

Mechanism: The copper(I) catalyst coordinates the alkyne and the azide, lowering the activation energy for the cycloaddition.

-

Utility: The resulting triazole ring mimics the peptide bond (amide) in geometry and electronic properties but is resistant to enzymatic hydrolysis (proteases).

Photoaffinity Labeling

Aryl azides are photoactive. Upon exposure to UV light (254–365 nm), 1-Azido-2-fluoro-4-methylbenzene extrudes nitrogen (N₂) to form a highly reactive singlet nitrene .

-

Workflow: The azide-tagged drug binds to its target protein. UV irradiation triggers nitrene formation, which inserts into nearby C-H or N-H bonds, covalently crosslinking the drug to the protein. This allows for the mapping of binding pockets.